

A Spectroscopic Comparison of Ethyl 4-Chlorobenzoate and Its Precursors

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Compound of Interest

Compound Name: Ethyl 4-chlorobenzoate

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This guide provides a detailed spectroscopic comparison of the aromatic ester, **ethyl 4-chlorobenzoate**, with its synthetic precursors, 4-chlorobenzoic acid and ethanol. The synthesis of the final product is achieved through a classic Fischer esterification reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven analysis of the spectroscopic transformations that occur during this fundamental organic reaction.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **ethyl 4-chlorobenzoate** and its precursors. This quantitative data allows for a direct comparison of the distinct spectroscopic features of each compound.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Ethanol	~1.2	Triplet	3H	CH ₃
~3.6	Quartet	2H	CH ₂	
~2.5-5.0	Singlet (broad)	1H	OH	
4-Chlorobenzoic Acid	7.58	Doublet	2H	Ar-H (ortho to Cl)
7.97	Doublet	2H	Ar-H (ortho to COOH)	
~13.20	Singlet (broad)	1H	COOH	
Ethyl 4-chlorobenzoate	1.35-1.45	Triplet	3H	OCH ₂ CH ₃
4.32-4.42	Quartet	2H	OCH ₂ CH ₃	
7.42	Doublet	2H	Ar-H (ortho to Cl)	
8.00	Doublet	2H	Ar-H (ortho to C=O)	

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Chemical Shift (δ) ppm	Assignment
Ethanol	~18	CH ₃
~58	CH ₂	
4-Chlorobenzoic Acid	129.54	Ar-C (ortho to Cl)
130.95	Ar-C (ortho to COOH)	
133.72	Ar-C (ipso to COOH)	
139.17	Ar-C (ipso to Cl)	
167.51	C=O	
Ethyl 4-chlorobenzoate	14.3	OCH ₂ CH ₃
61.2	OCH ₂ CH ₃	
128.6	Ar-C (ortho to Cl)	
130.9	Ar-C (ortho to C=O)	
132.2	Ar-C (ipso to C=O)	
139.3	Ar-C (ipso to Cl)	
165.7	C=O	

Infrared (IR) Spectroscopy

Compound	Frequency (cm ⁻¹)	Functional Group
Ethanol	3200-3500 (broad)	O-H stretch
2850-3010	C-H stretch	
1050-1100	C-O stretch	
4-Chlorobenzoic Acid	2500-3300 (very broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)	
~1600, ~1475	C=C stretch (aromatic)	
~1300	C-O stretch	
~750	C-Cl stretch	
Ethyl 4-chlorobenzoate	2850-3000	C-H stretch
~1720	C=O stretch (ester)	
~1600, ~1475	C=C stretch (aromatic)	
1100-1300	C-O stretch (ester)	
~750	C-Cl stretch	

Mass Spectrometry (MS)

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Ethanol	46 (weak)	45, 31 (base peak), 29
4-Chlorobenzoic Acid	156/158 (M/M+2)	139/141, 111/113, 75
Ethyl 4-chlorobenzoate	184/186 (M/M+2)	155/157, 139/141, 111/113

Experimental Protocols

Synthesis of Ethyl 4-chlorobenzoate (Fischer Esterification)

A common laboratory procedure for the synthesis of **ethyl 4-chlorobenzoate** from 4-chlorobenzoic acid and ethanol is the Fischer esterification.^[1]

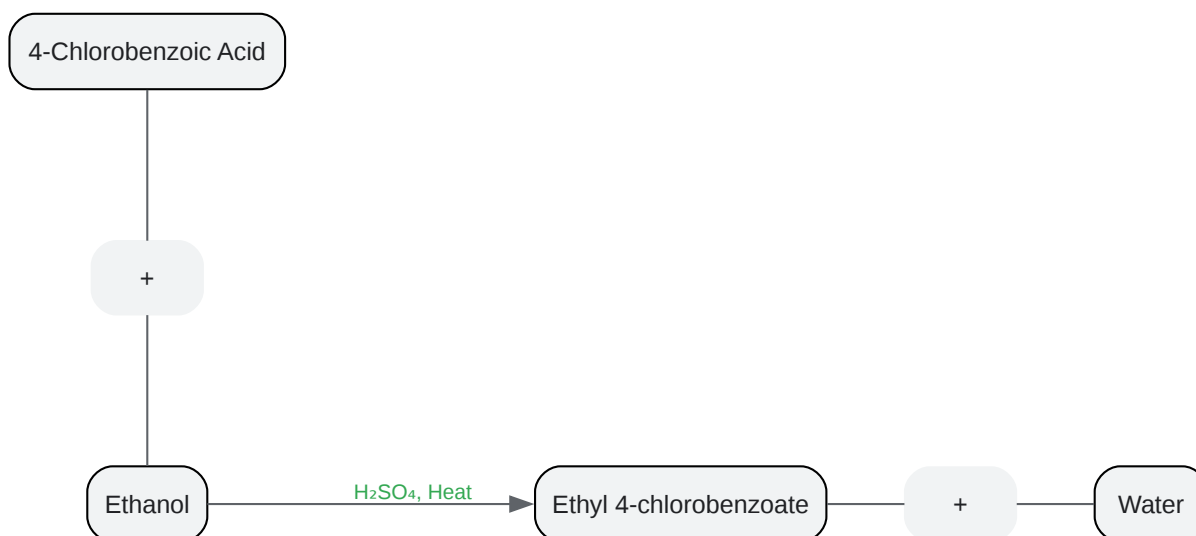
- **Reactants:** To a round-bottom flask, add 4-chlorobenzoic acid and an excess of ethanol.
- **Catalyst:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4).
- **Reaction:** The mixture is heated under reflux for a period of time, typically 3 hours, to drive the equilibrium towards the formation of the ester.^[1]
- **Work-up:** After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.
- **Extraction:** The ester is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The resulting crude product can be further purified by distillation or recrystallization. A typical yield for this reaction is around 87%.^[1]

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-\text{d}_6$), with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples (like ethanol) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples (like 4-chlorobenzoic acid and **ethyl 4-chlorobenzoate**) are often analyzed as a KBr pellet or as a mull in Nujol.
- **Mass Spectrometry:** Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of the Synthetic Pathway

The following diagram illustrates the Fischer esterification of 4-chlorobenzoic acid with ethanol to produce **ethyl 4-chlorobenzoate**.



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Caption: Fischer esterification of 4-chlorobenzoic acid.

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References

- 1. CAS No.7335-27-5,Ethyl 4-chlorobenzoate Suppliers [lookchem.com]
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